An In-depth Technical Guide to the Physical and Chemical Properties of 1,4,5,8-Tetrahydronaphthalene
An In-depth Technical Guide to the Physical and Chemical Properties of 1,4,5,8-Tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,8-Tetrahydronaphthalene, also known as isotetralin, is a partially hydrogenated aromatic hydrocarbon with the chemical formula C₁₀H₁₂. As a structural isomer of the more common 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), this compound holds interest for its unique chemical properties and potential applications as a building block in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,4,5,8-tetrahydronaphthalene, including its synthesis, analysis, and spectral characteristics. While its direct biological activities and roles in signaling pathways are not extensively documented in publicly available literature, this guide summarizes the existing data on related tetrahydronaphthalene derivatives to offer insights into its potential applications in medicinal chemistry and drug development.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of 1,4,5,8-tetrahydronaphthalene are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂ | [1][2] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| CAS Number | 493-04-9 | [1][2] |
| Appearance | Not explicitly stated, likely a solid at room temperature given the melting point. | |
| Melting Point | 42 °C | [2] |
| Boiling Point | 214.3 °C at 760 mmHg | [2] |
| Density | 0.97 g/cm³ | [2] |
| Refractive Index | 1.553 | [2] |
| Flash Point | 80 °C | [2] |
| Vapor Pressure | 0.229 mmHg at 25 °C | [2] |
Computed Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1,4,5,8-tetrahydronaphthalene | [3] |
| InChI | InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-4H,5-8H2 | [3] |
| InChIKey | FSWYUDLVKBSHDX-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1C=CCC2=C1CC=CC2 | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.983 (Predicted) |
Experimental Protocols
Synthesis
The synthesis of 1,4,5,8-tetrahydronaphthalene can be approached through the reduction of naphthalene (B1677914) or its derivatives. One potential route involves the partial hydrogenation of 1,5-dihydroxynaphthalene, followed by subsequent chemical modifications.[4][5][6]
A general conceptual workflow for a potential synthesis route is outlined below.
Note: A specific, detailed, and validated experimental protocol for the synthesis of 1,4,5,8-tetrahydronaphthalene is not provided in the publicly available literature. The development of such a protocol would require laboratory investigation based on established methods for the reduction of aromatic systems.
Purification
Purification of 1,4,5,8-tetrahydronaphthalene would likely involve standard techniques for solid organic compounds, such as recrystallization or column chromatography.
Recrystallization: A suitable solvent for recrystallization would be one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. The choice of solvent would need to be determined experimentally.
Column Chromatography: For purification via column chromatography, a non-polar stationary phase like silica (B1680970) gel would be appropriate, with a mobile phase consisting of a mixture of non-polar and moderately polar solvents (e.g., hexane (B92381) and ethyl acetate). The optimal eluent composition would be determined by thin-layer chromatography (TLC) analysis.[7][8]
The general workflow for purification by column chromatography is as follows:
Analysis
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of 1,4,5,8-tetrahydronaphthalene.[9]
-
Column: A Newcrom R1 reverse-phase column is suitable.[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid (for MS compatibility) can be used.[9]
-
Detection: A UV detector would be appropriate, given the aromatic nature of the compound.
The logical flow of an HPLC analysis is depicted below:
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 1,4,5,8-Tetrahydronaphthalene | C10H12 | CID 68121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Separation of 1,4,5,8-Tetrahydronaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
